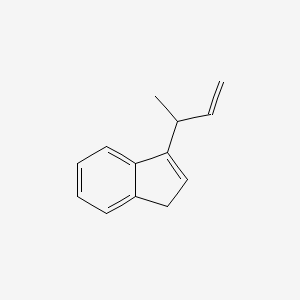

1H-Indene, 3-(1-methyl-2-propenyl)-

Description

Contextualization within the Field of Substituted Indene (B144670) Chemistry

Substituted indenes are a broad class of compounds that have garnered significant attention in both academic and industrial research. tandfonline.comnih.gov The indene framework itself is a versatile scaffold, and the introduction of various functional groups onto this core structure can dramatically alter its physical, chemical, and biological properties. ontosight.ainih.gov The study of substituted indenes is a dynamic area of organic chemistry, with ongoing efforts to develop novel synthetic methods and explore their potential applications. figshare.comorganic-chemistry.org

The chemistry of indenes is noted for its complexity, in part due to the acidity of the non-aromatic carbocyclic ring. nih.gov This property allows for a range of chemical transformations that can lead to diverse substitution patterns. nih.gov

Significance of Alkenyl-Substituted Indenes as Synthetic Targets

Alkenyl-substituted indenes, such as 1H-Indene, 3-(1-methyl-2-propenyl)- , are particularly valuable as synthetic intermediates. evitachem.com The presence of the alkenyl group (a carbon-carbon double bond) provides a reactive site for a variety of chemical reactions. evitachem.com These reactions can include:

Electrophilic Addition: The double bond can react with electrophiles, allowing for the introduction of further functional groups. evitachem.com

Polymerization: Under specific conditions, the double bond can participate in polymerization reactions. evitachem.com

Hydrogenation: The double bond can be reduced to a single bond, leading to the corresponding alkyl-substituted indene. evitachem.com

The versatility of the alkenyl group makes these compounds attractive starting materials for the synthesis of more complex molecules.

Overview of Research Foci on 1H-Indene, 3-(1-methyl-2-propenyl)- and Related Systems

Current research involving substituted indenes, including systems related to 1H-Indene, 3-(1-methyl-2-propenyl)- , is multifaceted. A significant area of investigation is their use as ligands in the formation of metallocene and post-metallocene catalysts. wipo.intgoogle.comrsc.orgwikipedia.orgnouryon.com These catalysts are crucial for the industrial production of polymers like polyethylene (B3416737) and polypropylene. wikipedia.org The structure of the indenyl ligand, including the nature and position of its substituents, can have a profound impact on the properties of the resulting polymer. google.comrsc.org

Furthermore, the development of efficient and selective methods for the synthesis of substituted indenes remains a key research objective. figshare.comorganic-chemistry.orgacs.org Recent advancements include transition-metal-catalyzed reactions that allow for the construction of the indene core with high precision. acs.orgrsc.org These methods often involve the functionalization of C-H bonds, representing a more atom-economical approach to synthesis. acs.org The exploration of these synthetic strategies opens up new avenues for creating novel indene derivatives with tailored properties for various applications, including materials science and medicinal chemistry. tandfonline.comacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

851933-74-9 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-but-3-en-2-yl-1H-indene |

InChI |

InChI=1S/C13H14/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)12/h3-7,9-10H,1,8H2,2H3 |

InChI Key |

ZXOYXLQDGVEIOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C1=CCC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indene, 3 1 Methyl 2 Propenyl and Analogous Indene Derivatives

Transition Metal-Catalyzed Annulation and Coupling Reactions

Transition metal-catalyzed reactions have become indispensable for the synthesis of complex carbocycles and heterocycles from simpler precursors. acs.org For indene (B144670) synthesis, these methods facilitate the construction of the five-membered ring fused to a benzene (B151609) ring with high efficiency and control over substitution patterns.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming indene derivatives is well-established. acs.orgacs.org The versatility of palladium catalysts allows for a wide range of transformations, including cross-coupling, carboannulation, and alkene difunctionalization, to access the indene scaffold. nih.govnih.govacs.org

Palladium-catalyzed cross-coupling reactions are fundamental to forming carbon-carbon bonds. The general catalytic cycle involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile, and concluding with a reductive elimination step that forms the product and regenerates the Pd(0) catalyst. youtube.comyoutube.com

In a recent advancement, palladium-catalyzed carbene-based cross-coupling has been used to synthesize a variety of molecules. This strategy involves the reaction between N-tosylhydrazones and organohalides, demonstrating high efficiency in building C-C bonds. nih.gov Another approach involves the palladium-catalyzed reaction of propargylic carbonates with organozinc compounds, which are generated in situ. This method produces a new class of indene derivatives under mild conditions with good to excellent yields. rsc.org

Table 1: Palladium-Catalyzed Cross-Coupling for Indene Derivative Synthesis

| Coupling Partners | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Propargylic carbonates + Organozinc compounds | Palladium catalyst | Mild conditions, in situ generation of nucleophile, good to excellent yields. | rsc.org |

| N-tosylhydrazones + Organohalides | Palladium catalyst | Carbene-based coupling, efficient C-C bond formation. | nih.gov |

Palladium-catalyzed carboannulation of alkynes is a highly effective method for preparing polysubstituted indenes. acs.orgnih.gov This process typically involves the reaction of a functionally substituted aryl halide with an internal alkyne in the presence of a palladium catalyst. nih.gov The proposed mechanism proceeds through an initial oxidative addition of the aryl halide to Pd(0), followed by regioselective arylpalladation of the alkyne to form a vinylpalladium intermediate. Subsequent intramolecular nucleophilic attack and reductive elimination furnish the indene product. acs.orgacs.org

Research has demonstrated that this method is robust, tolerating a wide variety of functional groups and allowing for the synthesis of highly substituted indenes in good yields. acs.orgnih.gov For instance, the reaction of diethyl (2-iodophenyl)malonate with various internal alkynes using a Pd(OAc)₂ catalyst system effectively produces complex indene structures. acs.orgacs.org

Table 2: Examples of Palladium-Catalyzed Carboannulation of Internal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Diethyl (2-iodophenyl)malonate | 4,4-Dimethyl-2-pentyne | Pd(OAc)₂, n-Bu₄NCl, KOAc | 49% | acs.org |

| Diethyl 2-(2-iodo-4,5-dimethoxyphenyl)malonate | 1-Phenyl-1-propyne | Pd(OAc)₂, n-Bu₄NCl, Na₂CO₃ | 89% | acs.org |

| Diethyl 2-(2-iodo-4-methoxyphenyl)malonate | 3-Hexyne | Pd(OAc)₂, n-Bu₄NCl, Na₂CO₃ | 83% | acs.org |

An alternative palladium-catalyzed pathway involves the reaction of o-alkynylbenzylidene ketones. This transformation is initiated by a trans-nucleopalladation of the alkyne, followed by conjugate addition and protonolysis of the resulting carbon-palladium bond. acs.orgacs.orgnih.gov Using acetate (B1210297) or halide ions as nucleophiles, this method efficiently yields 3-acetoxy- and 3-halogen-substituted indenes. acs.orgnih.gov

Alkene difunctionalization has emerged as a powerful strategy for the rapid construction of complex molecular architectures. rsc.org Palladium-catalyzed versions of these reactions can form a ring and two carbon-carbon bonds in a single operation. researchgate.net A recent study described the synthesis of biindene derivatives through the palladium-catalyzed cross-coupling of 2-allylphenyl triflate with substituted indenes. nih.govacs.orgacs.org The mechanism is believed to involve the nucleopalladation of the alkene with an indenyl anion, leading to the formation of biindene products in moderate to good yields. acs.orgacs.org This approach highlights the ability to use readily available starting materials to build intricate indene-containing structures. acs.org

Rhodium catalysts offer unique reactivity for the synthesis of indene derivatives. One notable method involves a rhodium(III)-catalyzed cascade reaction beginning with the direct functionalization of an aromatic ketone's ortho C–H bond. acs.orgnih.gov This is followed by a conjugate addition to an α,β-unsaturated ketone and a subsequent aldol (B89426) condensation, leading to the formation of the indene framework. This atom-economical process is operationally practical as it can be performed efficiently in the presence of water and under an air atmosphere. acs.orgnih.gov

Another innovative rhodium-catalyzed route synthesizes 1,1-disubstituted indenes from propargyl alcohols and organoboronic acids. acs.org A key step in this transformation is a selective 1,4-rhodium migration, which is favored over β-oxygen elimination. The choice of ligand, specifically DPEphos, was found to be critical for promoting this unusual selectivity. acs.org

Table 3: Rhodium-Catalyzed Methodologies for Indene Synthesis

| Starting Materials | Catalyst System | Key Mechanistic Step | Reference |

|---|---|---|---|

| Aromatic Ketone + α,β-Unsaturated Ketone | Rhodium(III) catalyst | Ortho C–H bond functionalization, cascade cyclization | acs.orgnih.gov |

| Propargyl Alcohols + Organoboronic Acids | Rhodium catalyst + DPEphos ligand | Selective 1,4-rhodium migration | acs.org |

While palladium is the most common catalyst for cross-coupling reactions, nickel catalysts also provide powerful and sometimes complementary reactivity. acs.orgyoutube.com Nickel-catalyzed reactions have been developed for the synthesis of various carbocyclic structures, including indole (B1671886) and indene derivatives. acs.orgnih.gov

For example, a nickel-catalyzed reaction was developed for the synthesis of multifunctionalized indoles via the oxidative cyclization of an enyne system, which generates a nickelacycle intermediate. nih.gov Although this example leads to indoles, the underlying principles of nickel-catalyzed annulation and carboannulation are applicable to the formation of other ring systems like indenes. The development of chiral aluminum complexes has been shown to control enantioselective nickel-catalyzed synthesis of indenes through C-CN bond activation, showcasing the potential for asymmetric synthesis in this area. acs.org

Platinum and Ruthenium-Catalyzed Cycloisomerization and Metathesis in Indene Chemistry

Platinum and ruthenium catalysts are pivotal in the synthesis of indene derivatives through cycloisomerization and metathesis reactions.

Platinum-Catalyzed Cycloisomerization:

Platinum complexes, such as platinum(II) chloride (PtCl₂), are effective catalysts for a variety of atom-economical rearrangement reactions of enynes. nih.gov These transformations, while yielding structurally diverse products, often proceed through a common cationic mechanism initiated by the π-complexation of Pt(II) to the alkyne part of the substrate. nih.gov For instance, platinum-catalyzed cycloisomerization of 1,6-enynes can be coupled with the rearrangement of propargylic esters. nih.gov This process likely involves a 1,3-acyloxy migration to form a metal allene (B1206475) intermediate, which then undergoes a Diels-Alder-type reaction. nih.gov Air-stable platinum salts like PtCl₂ and PtCl₄ can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org Furthermore, the cycloisomerization of 1-alkenyl-1-alkynylcyclopropanes to cyclooctatriene derivatives is catalyzed by PtCl₂/CO and involves an atypical 6-endo-dig cyclization. rsc.org

Ruthenium-Catalyzed Metathesis:

Ruthenium-based catalysts are well-known for their efficacy in olefin metathesis, a powerful tool for carbon-carbon bond formation. nih.govresearchgate.net Ruthenium indenylidene complexes, for example, demonstrate the importance of ligand design in catalytic activity for ring-closing metathesis (RCM) reactions. researchgate.net The synthesis of functionalized indene derivatives can be achieved through a sequence involving palladium-catalyzed Suzuki coupling and subsequent ruthenium-catalyzed RCM. organic-chemistry.org Cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives using a ruthenium catalyst can yield 1-substituted-1H-indenes. organic-chemistry.orgorganic-chemistry.org The mechanism for this transformation is proposed to involve a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.orgorganic-chemistry.org A new family of ruthenium-based olefin metathesis catalysts bearing thiazole-2-ylidene ligands has also been developed, showing high efficiency in benchmark metathesis reactions. nih.gov

Table 1: Comparison of Platinum and Ruthenium Catalyzed Reactions for Indene Synthesis

| Catalyst Type | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Platinum (e.g., PtCl₂) | Cycloisomerization | Enynes, 1-Alkyl-2-ethynylbenzenes | Atom economical, proceeds through cationic intermediates, can be coupled with rearrangements. nih.govorganic-chemistry.org |

| Ruthenium (e.g., Grubbs catalysts) | Ring-Closing Metathesis (RCM) | Dienyl compounds | Forms cyclic olefins, ligand design is crucial for activity. researchgate.net |

| Ruthenium | Cycloisomerization | 2-Alkyl-1-ethynylbenzenes | Involves a 1,5-hydrogen shift mechanism. organic-chemistry.orgorganic-chemistry.org |

Iron and Cobalt-Mediated Indene Transformations

Iron and cobalt complexes also serve as effective mediators in the synthesis of indene frameworks.

Iron-Mediated Reactions:

Iron(III) chloride (FeCl₃) has been utilized as a catalyst for the synthesis of functionalized indene derivatives from N-benzylic sulfonamides and internal alkynes. organic-chemistry.org This reaction proceeds with high regioselectivity through the cleavage of a C(sp³)–N bond to form a benzyl (B1604629) cation intermediate. organic-chemistry.org Additionally, an iron-mediated tandem annulation strategy has been developed for synthesizing indeno[1,2-c]chromenes. nih.govscilit.com This method involves the sequential electrophilic addition of a ketone to an alkyne followed by an annulation reaction. nih.gov

Cobalt-Mediated Reactions:

Cobalt complexes have been employed in the asymmetric C-H functionalization of alkenes. nih.gov This approach has been applied to the enantioselective synthesis of C₂- and C₁-symmetric diene ligands with high regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov While not directly forming the indene ring in this specific application, the synthesis of chiral dienes highlights the potential of cobalt catalysis in constructing key precursors for complex molecules.

Silver-Catalyzed Cyclizations

Silver catalysts, particularly silver(I) salts, are effective in promoting cyclization reactions to form indole and indene-related structures. For instance, silver(I) acetate catalyzes the intramolecular cyclization of N-(2-(alk-1-yn-1-yl))-1H-tetrazoles to produce N-cyano-2-substituted indoles under mild conditions. rsc.org Silver-catalyzed one-pot cyclization/fluorination of 2-alkynylanilines provides an efficient route to structurally diverse fluorinated indole derivatives. nih.gov

Gold(I)-Catalyzed Enantioselective Indene Synthesis

Gold(I) catalysts have emerged as powerful tools for the enantioselective synthesis of functionalized indenes. scispace.comthieme-connect.com Cationic gold(I) complexes, generated in situ from precursors like [AuCl(PPh₃)] and a silver salt, can catalyze the cycloisomerization of o-(alkynyl)styrenes to yield 1-alkenyl-1H-indenes. scispace.com The use of chiral phosphine (B1218219) ligands allows for high enantioselectivity in these transformations. thieme-connect.com

The reaction mechanism is believed to involve the coordination of the gold catalyst to the alkyne, followed by a 5-endo-dig intramolecular addition of the alkene, leading to a cyclopropyl (B3062369) gold carbene intermediate. acs.org This intermediate can then be trapped by nucleophiles or undergo rearrangement to afford the final indene product. scispace.comacs.org This methodology represents a significant advance, as it allows for the formation of optically active indenes from achiral starting materials. scispace.com Gold-catalyzed reactions have also been applied to the synthesis of indeno[2,1-b]thiochromene derivatives through a double cyclization process. acs.org Furthermore, gold catalysis can be used in the intramolecular hydroalkylation of ynamides to produce polysubstituted indenes. nih.gov

Table 2: Gold(I)-Catalyzed Enantioselective Cycloisomerization of o-(Alkynyl)styrenes

| Catalyst System | Chiral Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [AuCl(L)]/AgSbF₆ | 3,5-xylyl-MeOBIPHEP | 1-Alkenyl-1H-indene | up to 92% | thieme-connect.com |

| [AuCl(L)]/AgSbF₆ | (S)-DM-SEGPHOS | Indeno[1,2-b]thiochromenes | moderate to high | acs.org |

Electrophilic and Brønsted Acid-Catalyzed Cyclization Reactions

Electrophilic and Brønsted acid-catalyzed cyclizations provide metal-free alternatives for the synthesis of substituted indenes.

Iodocyclization Protocols for Substituted 1H-Indenes

Information on specific iodocyclization protocols for the synthesis of substituted 1H-indenes from 1,5-diaryl-1-en-4-ynes was not found in the provided search results.

Brønsted Acid-Promoted Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes

The cyclization of diaryl- and alkyl aryl-1,3-dienes catalyzed by a Brønsted acid offers a mild and efficient route to a variety of substituted indenes. organic-chemistry.orgnih.govacs.orgacs.org Trifluoromethanesulfonic acid (TfOH) has been shown to be a particularly effective catalyst for this transformation, providing good to excellent yields under mild conditions. organic-chemistry.orgnih.govacs.org

The reaction proceeds via a proposed mechanism involving the Markovnikov protonation of the diene to form a stable benzylic carbocation. organic-chemistry.org This is followed by a cationic cyclization to generate an arenium ion, which then undergoes deprotonation to yield the indene product and regenerate the acid catalyst. acs.org This method is tolerant of a wide range of substituents on the aryl rings, including both electron-donating and electron-withdrawing groups. organic-chemistry.orgacs.org The reaction of unsymmetrical 1,3-dienes also proceeds with high selectivity. organic-chemistry.org

Table 3: Brønsted Acid-Catalyzed Cyclization of 2,3-Diaryl-1,3-butadienes

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 2,3-Di(p-tolyl)-1,3-butadiene | 5-Methyl-2-(p-tolyl)-1-methylene-1H-indene | 87 | acs.org |

| 2,3-Di(o-tolyl)-1,3-butadiene | 7-Methyl-2-(o-tolyl)-1-methylene-1H-indene | 88 | acs.org |

| 2,3-Bis(4-methoxyphenyl)-1,3-butadiene | 5-Methoxy-2-(4-methoxyphenyl)-1-methylene-1H-indene | 88 | acs.org |

| 2,3-Bis(4-chlorophenyl)-1,3-butadiene | 5-Chloro-2-(4-chlorophenyl)-1-methylene-1H-indene | 80 | acs.org |

| 2,3-Bis(4-(trifluoromethyl)phenyl)-1,3-butadiene | 5-(Trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)-1-methylene-1H-indene | 85 | acs.org |

Lewis Acid-Catalyzed Friedel-Crafts Cyclization Pathways

The intramolecular Friedel-Crafts reaction is a cornerstone in the synthesis of the indene core, providing a direct method for forming the five-membered ring onto a benzene nucleus. Lewis acids are pivotal in this transformation, activating the substrate towards cyclization. Indium(III) salts, in particular, have emerged as highly effective catalysts for the intramolecular Friedel-Crafts reaction of allylic bromides and arenes. nih.gov These reactions can proceed under remarkably mild conditions, a significant improvement over traditional methods that often require stoichiometric amounts of strong, harsh Lewis acids. nih.govorgsyn.org

The catalytic cycle is believed to involve the activation of a halide by the halophilic indium(III) Lewis acid, generating a carbocationic intermediate that then undergoes electrophilic aromatic substitution. nih.gov This method is notable for its compatibility with a range of functional groups, including on deactivated arenes. nih.gov For instance, the cyclization of allylic bromides onto arenes using as little as 5-10 mol % of InCl₃ in dichloromethane (B109758) at room temperature can lead to excellent yields of the cyclized product. nih.gov

| Substrate | Catalyst (mol %) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Allylic bromide on electron-rich arene | InCl₃ (10) | CH₂Cl₂, rt, with molecular sieves | Cyclized indene analog | Excellent |

| Allylic bromide on deactivated arene (e.g., with Cl, Br, F) | InCl₃ | - | Cyclized indene analog | Smooth reaction |

This pathway represents an efficient strategy for constructing the tetrahydrofluorene skeleton from 1,3-bis-exocyclic dienes, further highlighting the utility of Lewis acid-catalyzed intramolecular Friedel-Crafts cyclizations in synthesizing complex indene-related structures. nih.gov

Radical-Based Synthetic Approaches to Indene Derivatives

Radical chemistry offers alternative pathways for the synthesis of indene derivatives, often under mild conditions and with high functional group tolerance. These methods can involve the generation of radical intermediates that undergo cyclization to form the indene ring system.

The oxidative difunctionalization of alkenes is a powerful strategy for installing two new functional groups across a double bond. nih.gov While direct oxidative peroxidation of 1H-Indene, 3-(1-methyl-2-propenyl)- is not extensively detailed, analogous reactions on activated alkenes provide a clear precedent. For example, di-tert-butyl peroxide (DTBP) can be used to mediate the oxidative 1,2-difunctionalization of activated alkenes with both an aryl C(sp²)-H bond and a benzylic C(sp³)-H bond to synthesize functionalized oxindoles. nih.gov This type of transformation, facilitated by a Lewis acid, proceeds via radical intermediates. nih.gov

In the context of indenes, a related approach involves a cobalt-catalyzed process using tosyl hydrazones as starting materials. uva.nl Thermolysis of the tosyl hydrazone in situ generates a diazo compound, which is then activated by a Co(II) catalyst to form a key Co(III)-carbene radical intermediate. uva.nlresearchgate.net This intermediate undergoes a radical-type ring-closure to produce the final indene product. uva.nlresearchgate.net This metalloradical approach is notable for its broad substrate scope and the use of an inexpensive, earth-abundant metal catalyst. uva.nl

| Starting Material | Catalyst | Key Intermediate | Process | Result |

|---|---|---|---|---|

| o-cinnamyl-N-tosylhydrazone | [Co(II)(MeTAA)] | Co(III)-carbene radical | Radical ring-closure | Functionalized 1H-indene derivatives in good to excellent yields |

The involvement of radical species in these reactions has been confirmed through trapping experiments and EPR spectroscopy. researchgate.net

Stereoselective and Enantioselective Synthesis of Chiral Indenes

The development of methods for the stereoselective and enantioselective synthesis of chiral indenes is of significant interest due to the prevalence of these scaffolds in biologically active molecules. oaepublish.com Asymmetric catalysis provides the most elegant solution for accessing these optically active compounds.

Constructing chiral indene skeletons, especially those containing all-carbon quaternary stereocenters like spiro-indenes, presents a considerable synthetic challenge. oaepublish.com A significant breakthrough in this area is the palladium-catalyzed asymmetric (4+2) dipolar cyclization. This method involves trapping a π-allyl-Pd 1,4-dipole with a ketene (B1206846) generated in situ from a 1-diazonaphthalene-2(1H)-one via a visible-light-induced Wolff rearrangement. oaepublish.com This one-pot reaction proceeds under mild conditions and furnishes a variety of chiral spiro-indenes with high enantiomeric and diastereomeric ratios. oaepublish.com

| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Products | Selectivity |

|---|---|---|---|---|---|

| Vinylbenzoxazinanones | 1-Diazonaphthalene-2(1H)-ones | Palladium catalyst with chiral ligand | Visible light-induced Wolff rearrangement; Asymmetric (4+2) dipolar cyclization | Chiral spiro-indenes with all-carbon quaternary stereocenters | Up to 86% yield, 97% ee, 19:1 dr |

Other approaches to chiral indenes and their saturated indane counterparts include rhodium-catalyzed asymmetric additions of arylboron reagents to indene derivatives acs.org and the use of chiral N-heterocyclic carbene (NHC) catalysts in intramolecular Michael additions. rsc.org Furthermore, asymmetric iridium-catalyzed hydrogenation of 3H-indoles has been successfully applied to the enantioselective synthesis of spirocyclic indoline (B122111) scaffolds, which are structurally related to spiro-indenes. nih.gov

Rearrangement Reactions Utilized in Indene Ring Construction

Rearrangement reactions offer powerful and often unconventional pathways for the construction and functionalization of the indene skeleton. These transformations can lead to complex molecular architectures from simpler starting materials.

Allylic rearrangements, or allylic shifts, involve the migration of a double bond in an allyl system. wikipedia.org In the indene series, this type of rearrangement can be observed under various conditions. For example, the hydrolysis of the sodium salt of an indene derivative can lead to a mixture of isomeric indenes, indicating the lability of the intermediate anion. acs.org This suggests that the structure is fixed only after protonation. acs.org

Allylic rearrangements can also be a factor in substitution reactions. The reaction of 1-chloro-2-butene (B1196595) with a nucleophile can yield a mixture of products, one from direct substitution and another from substitution at the γ-position with a corresponding shift of the double bond (an S_N2' reaction). wikipedia.org This principle can be extended to the functionalization of indenes bearing allylic substituents.

More recently, rearrangements of indene skeletons have been observed under remarkably mild conditions. Isomerization between 1,2-disubstituted 3-aminoindenes has been shown to occur at room temperature without the need for high temperatures or UV irradiation. acs.orgelsevierpure.com An amino group at the 3-position of the indene ring plays a crucial role in facilitating this rearrangement under mild conditions. acs.orgelsevierpure.com While not a direct construction method, these rearrangements are vital for understanding the stability and interconversion of substituted indenes, which is critical for designing synthetic routes to specific isomers like 1H-Indene, 3-(1-methyl-2-propenyl)-.

Metal Migration in Transition Metal-Catalyzed Indene Formation

The formation of substituted indenes through transition metal catalysis often involves intricate mechanistic pathways characterized by the migration of the metal center. This migration is a pivotal event that dictates the final structure and substitution pattern of the indene ring. While the direct synthesis of 1H-Indene, 3-(1-methyl-2-propenyl)- via this specific mechanism is not extensively documented in readily available literature, the principles of metal migration observed in the synthesis of analogous 3-substituted indene derivatives provide a strong framework for understanding its potential formation. Transition metals, particularly rhodium and palladium, are well-known to facilitate such reactions, proceeding through various modes of cycloaddition and C-H activation, often involving a critical metal migration step.

Rhodium-catalyzed reactions, for instance, have been shown to produce indene frameworks through cascade cyclizations. nih.govacs.org These processes can involve the direct functionalization of an ortho C-H bond of an aromatic ketone, followed by an intramolecular cyclization sequence. nih.govacs.org A key feature of these catalytic cycles is the ability of the rhodium catalyst to move along a carbon framework, enabling the formation of the five-membered ring characteristic of the indene structure.

Similarly, palladium-catalyzed methodologies have been developed for the synthesis of highly substituted indenes. acs.org These can involve the carboannulation of internal alkynes or a two-step process involving cross-coupling followed by an intramolecular cyclization. acs.org In many palladium-catalyzed cycles, a crucial step is the migratory insertion of an alkene or alkyne into a palladium-carbon bond, which is a form of metal migration that drives the cyclization forward. acs.org

A particularly relevant mechanism involves the concept of 1,2- or 1,3-acyloxy migration in rhodium-catalyzed cycloadditions. nih.govrsc.org In these reactions, a rhodium catalyst facilitates the migration of an acyloxy group, leading to the formation of a rhodium-carbene intermediate. This reactive species can then undergo cycloaddition with an alkene or alkyne to form a cyclic structure. nih.gov The position of substituents on the final product is directly influenced by the nature of this migration and the subsequent cyclization. For example, rhodium(I)-catalyzed [5+2] cycloadditions of 3-acyloxy-1,4-enynes with alkynes proceed with a concomitant 1,2-acyloxy migration to furnish seven-membered rings, showcasing the catalyst's ability to orchestrate complex bond formations through migration. acs.org

The following table summarizes representative transition metal-catalyzed reactions that involve metal migration to form cyclic structures analogous to substituted indenes, highlighting the catalyst, reactants, and key mechanistic features.

| Catalyst System | Reactants | Product Type | Key Mechanistic Feature |

| Rhodium(III) complex | Aromatic ketone, α,β-unsaturated ketone | Indene derivative | Ortho C-H bond functionalization and intramolecular cyclization nih.govacs.org |

| [Rh(CO)₂Cl]₂ | Propargylic ester, CO | Allenylic ester | 1,3-acyloxy migration nih.gov |

| Cationic Rhodium(I) | 3-Acyloxy-1,4-enyne, Alkyne | Seven-membered ring | [5+2] cycloaddition with 1,2-acyloxy migration acs.org |

| Palladium(II) acetate | Unsaturated aryl iodide, CO | Indanone | Carbonylative cyclization involving acylpalladation and β-hydride elimination acs.org |

| Palladium(0) complex | Internal alkyne, Aryl halide | Substituted indene | Carboannulation acs.org |

These examples underscore the versatility of transition metal catalysts in mediating complex cyclization reactions. The migration of the metal center, whether through C-H activation, migratory insertion, or acyloxy migration, is a fundamental principle that enables the construction of the indene scaffold with control over the substitution pattern. The synthesis of a specific isomer like 1H-Indene, 3-(1-methyl-2-propenyl)- would likely depend on the precise selection of the catalyst, starting materials, and reaction conditions to favor the desired migration and cyclization pathway.

Mechanistic Investigations and Reactivity Studies of 1h Indene, 3 1 Methyl 2 Propenyl

Elucidation of Cyclization Reaction Mechanisms

The formation of the indene (B144670) core often involves intricate cyclization reactions. The regioselectivity and efficiency of these ring-closures are governed by subtle stereoelectronic and kinetic factors.

Understanding 5-Endo Cyclization Processes in Indene Formation

The construction of the five-membered ring in indene derivatives can proceed through 5-endo cyclizations, a class of reactions often considered kinetically disfavored by Baldwin's rules. nih.govrsc.org These rules predict the relative favorability of ring-closing reactions based on the geometry of the transition state. nih.gov For a 5-endo-trig cyclization, the attacking radical or nucleophile must approach the π-system of a double bond at an angle that deviates significantly from the ideal Bürgi–Dunitz trajectory, leading to poor orbital overlap and a high activation barrier. rsc.org

Despite these predictions, several strategies have been developed to promote and utilize 5-endo cyclizations for the synthesis of indene and related five-membered ring systems. rsc.org Research has shown that factors beyond simple orbital overlap, such as thermodynamic contributions, can dictate the reaction outcome. nih.govst-andrews.ac.uk In certain irreversible ring-closing reactions, the inherent selectivity of the nucleophilic group can outweigh the geometric and stereoelectronic constraints embodied by Baldwin's rules. nih.govst-andrews.ac.uk

Promoting strategies for the otherwise disfavored 5-endo-trig radical cyclization include:

Polar Effects: Modulating the electronic properties of the reacting partners can facilitate the cyclization. For instance, using an electrophilic tosyl radical to add to a terminal alkyne can promote a subsequent 5-endo cyclization. acs.org

Geometrical Constraints: Introducing structural features like gem-dimethyl groups can conformationally pre-organize the substrate, bringing the reacting centers into closer proximity and lowering the activation energy for cyclization. rsc.org

Visible Light-Mediated Reactions: A method for synthesizing indene derivatives involves a visible light-mediated sulfonylative 5-endo-cyclization of terminal alkynes, which uses a traceless directing group to polarize the C-C triple bond and invert the regioselectivity of radical addition. rsc.org

While 5-endo-trig cyclizations are challenging, the related 5-endo-dig cyclization involving an alkyne is predicted by Baldwin's rules to be favorable. acs.org The second, in-plane π-bond of the alkyne presents a more accessible target for the incoming radical, avoiding the stereoelectronic restrictions of the trigonal system. acs.org This has been exploited in iron-catalyzed reactions to synthesize indenes. acs.org

Detailed Analysis of Cascade and Annulation Mechanisms

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules like polycyclic indene derivatives from simple precursors in a single operation. nih.gov These processes involve multiple bond-forming events that occur sequentially without isolating intermediates, adhering to the principles of atom economy. nih.gov

Ruthenium-catalyzed cascade annulations of indoles with propargyl alcohols, for example, can produce diverse carbazoles and other fused polycycles. nih.gov A similar strategic approach can be envisioned for the synthesis of complex indene frameworks. The formation of indene itself in high-temperature environments like combustion flames involves a complex network of reactions, including the reaction of the phenyl radical with propyne (B1212725) or allene (B1206475), and the reaction of the benzyl (B1604629) radical with acetylene. uoa.gr These pathways represent naturally occurring cascade processes leading to the indene core. uoa.gr

Rhodium-catalyzed cascade C-H annulation provides another powerful tool. nih.gov Such a strategy applied to appropriate substrates could forge multiple carbon-carbon bonds in one pot to build the indene ring system onto an existing molecular scaffold. This approach often involves a Heck-type pathway to construct the polycyclic aromatic system. nih.gov

Role of Intermediates in Indene-Forming Reactions (e.g., metal-vinylidene)

Transition metal-vinylidene complexes are key reactive intermediates in a variety of modern organic transformations, including the synthesis of cyclic compounds. nih.gov These species are typically generated from terminal alkynes through activation by a transition metal catalyst. nih.gov The resulting metal-vinylidene is electrophilic at the α-carbon and can be intercepted by various nucleophiles or participate in pericyclic reactions. nih.gov

In the context of indene synthesis, a metal-catalyzed reaction of a 1,6-enyne can proceed through a metal-vinylidene intermediate. The proposed mechanism often involves the following steps: nih.gov

Vinylidene Formation: The metal catalyst isomerizes a terminal alkyne to a metal-vinylidene species. nih.gov

Migratory Insertion/Cycloaddition: The pendant alkene of the enyne substrate adds to the vinylidene. This can occur via a [2+2]-cycloaddition to form a metallacyclobutane, or through migratory insertion to generate a larger metallacyclic intermediate. nih.gov

Rearrangement and Elimination: The metallacyclic intermediate undergoes further steps, such as β-hydride elimination followed by reductive elimination, to release the cyclized product and regenerate the active catalyst. nih.gov

Dinickel catalysts have been shown to promote the reductive cyclization of 1,1-dichloroalkenes with pendant alkenes, proceeding through a bridging dinickel-vinylidene intermediate. nih.govresearchgate.net This strategy avoids the need for terminal alkynes as vinylidene precursors and demonstrates the versatility of metal-vinylidene chemistry in constructing five-membered rings. nih.govpurdue.edu

Polymerization Pathways and Kinetics of Indene and Derivatives

Indene and its derivatives are valuable monomers for producing polymers with specific thermal and mechanical properties. The polymerization can proceed through different mechanisms, primarily cationic and free radical pathways, each with distinct kinetics and characteristics.

Cationic Polymerization Mechanisms of Indene

Cationic polymerization is a form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, creating a reactive carbenium ion. wikipedia.org This process is suitable for nucleophilic alkene monomers like indene, which can stabilize the resulting positive charge. The polymerization is highly sensitive to the solvent and the nature of the counterion. wikipedia.org

The initiation step involves the generation of a carbenium ion from the monomer. This can be achieved using classical protic acids or, more commonly, a combination of a Lewis acid (co-initiator) and an initiator (e.g., water, an alcohol, or an alkyl halide). wikipedia.org For indene, initiating systems like TiCl₄ in conjunction with a proton source or a cationogen have been studied. tandfonline.comacs.org

Propagation proceeds by the head-to-tail addition of monomer molecules to the growing cationic chain end. wikipedia.org The rate of propagation is significantly influenced by the polarity of the solvent; more polar solvents enhance the separation between the cationic chain end and the counterion, leading to more reactive "free ions" and a faster polymerization rate. wikipedia.org

Termination and chain transfer are competing reactions that limit the molecular weight of the resulting polymer. Termination can occur through recombination with the counterion or reaction with impurities. Chain transfer involves the transfer of the cationic center to a monomer, solvent molecule, or another polymer chain, terminating one chain while initiating another. wikipedia.org Studies on the cationic polymerization of indene have identified the indanyl cation and the polyindenyl cation as key intermediates, observable via electronic absorption spectroscopy. tandfonline.com

| Parameter | Description | Key Findings/Observations | Reference |

|---|---|---|---|

| Initiating System | The combination of chemicals used to start the polymerization. | TiCl₄·2THF complex is an effective initiator. Cumyl methyl ether/TiCl₄ and other systems enable "living" polymerization. | tandfonline.comacs.orgacs.org |

| Propagating Species | The reactive intermediate at the end of the growing polymer chain. | Identified as indanyl cation and polyindenyl cation (absorbs at 521 nm). | tandfonline.comnih.gov |

| Solvent Effects | Influence of the reaction medium on polymerization kinetics. | Polar solvents increase the rate of propagation by favoring the formation of more reactive free ions over ion pairs. | wikipedia.org |

| Termination/Transfer | Reactions that stop the growth of a polymer chain. | Chain transfer to monomer is a significant process that can limit molecular weight. The presence of a nucleophilic counterion can lead to premature termination. | wikipedia.orgnih.gov |

Free Radical Polymerization Kinetics and Mechanisms

Free radical polymerization proceeds via a chain reaction mechanism involving three main stages: initiation, propagation, and termination. fiveable.meuvebtech.com This method can be applied to indene, although it sometimes occurs alongside cationic mechanisms, especially during radiation-induced polymerization. nih.gov

Initiation: This stage involves two steps: the decomposition of an initiator (e.g., a peroxide or an azo compound) to generate primary free radicals, followed by the addition of one of these radicals to a monomer molecule to form the initial monomer radical. uvebtech.comyoutube.com The rate of initiation (Rᵢ) is proportional to the initiator concentration [I] and its decomposition rate constant (kₑ). uvebtech.com

Termination: The growth of a polymer chain is stopped when two radical centers react with each other. This can happen through two main pathways: stanford.edu

Combination (or Coupling): Two growing chains join to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains, one with a saturated end and one with an unsaturated end.

| Step | Reaction Description | Generic Rate Law | Reference |

|---|---|---|---|

| Initiation | An initiator (I) decomposes to form radicals (R•), which then react with a monomer (M). | Rᵢ = 2 * f * kₑ * [I] | uvebtech.comyoutube.com |

| Propagation | A growing radical chain (Mₙ•) adds another monomer molecule. | Rₚ = kₚ * [Mₙ•] * [M] | fiveable.meuvebtech.com |

| Termination | Two growing chains (Mₙ• and Mₘ•) react to form dead polymer. | Rₜ = kₜ * [M•]² | fiveable.mestanford.edu |

Oxidative Polymerization Initiated by Metal Complexes

Oxidative polymerization presents a versatile method for synthesizing polymers from electron-rich monomers like indene and its derivatives. While specific studies on 1H-Indene, 3-(1-methyl-2-propenyl)- are not extensively documented, the principles can be inferred from research on the parent indene molecule. Oxidative polymerization can be initiated through various means, including chemical oxidants and radiation.

One method involves oxidative chemical vapor deposition, which has been used to polymerize indene using benzoyl peroxide as an organic oxidant researchgate.net. This process demonstrates that an oxidative pathway can effectively lead to polyindene formation. In the context of metal-complex-initiated polymerization, systems involving transition metals like titanium, zirconium, or hafnium are common google.com. These metals, often in the form of metallocene or constrained geometry complexes, can be activated to form cationic species that initiate polymerization. For a substituted indene like 1H-Indene, 3-(1-methyl-2-propenyl)-, a metal complex could initiate polymerization at the endocyclic double bond.

Furthermore, sensitized radiation-induced polymerization of indene using agents like 1,1,2,2-tetrachloroethane (B165197) enhances the polymerization rate and yield by promoting a cationic mechanism alongside a free-radical pathway nih.gov. The sensitizer (B1316253) facilitates the formation of initiating cationic species, a process that could be mimicked or further augmented by specific metal complexes designed to promote oxidative coupling or electron transfer nih.govrsc.org. The polyindenyl cation, characterized by a distinct color, is evidence of the cationic mechanism's role nih.gov. The presence of the allylic group in 1H-Indene, 3-(1-methyl-2-propenyl)- could introduce additional complexity, potentially leading to side reactions or cross-linking under oxidative conditions.

Electroinitiated Cationic Polymerization

Electroinitiated cationic polymerization is a powerful technique that allows for precise control over the initiation step by applying an external potential. This method has been successfully applied to the polymerization of indene, providing a model for what can be expected with its substituted derivatives tandfonline.comtandfonline.com.

The process involves the direct oxidation of the monomer at the anode of an electrolytic cell to form a radical cation, which then initiates cationic polymerization. For indene, this has been achieved at low temperatures in solvents like dichloromethane (B109758) tandfonline.com. A key advantage of this technique, known as constant potential electrolysis (CPE), is that the initiation potential can be kept constant at the monomer's oxidation peak, which is determined using cyclic voltammetry tandfonline.com.

Research on indene shows a clear relationship between polymerization conditions and the properties of the resulting polymer. Specifically, the molecular weight of the polyindene produced is inversely proportional to the polymerization temperature tandfonline.com. Lower temperatures lead to higher molecular weights, a typical characteristic of cationic polymerization where termination and chain transfer reactions are suppressed. The apparent activation energy for the electroinitiated polymerization of indene has been calculated to be 29.73 kJ/mol tandfonline.com. These findings suggest that the polymerization of 1H-Indene, 3-(1-methyl-2-propenyl)- could be similarly controlled, allowing for the synthesis of polymers with targeted molecular weights.

| Temperature (°C) | Polymerization Time (min) | Polymer Yield (%) | Molecular Weight ( g/mol ) |

| +20 | 60 | 45.0 | 1100 |

| 0 | 90 | 25.0 | 1800 |

| -10 | 120 | 16.0 | 2200 |

This table presents data from the electroinitiated cationic polymerization of indene in dichloromethane, illustrating the effect of temperature on polymer yield and molecular weight. Data sourced from Akbulut et al. tandfonline.com.

Kinetic Modeling and Data Derivation for Indene Polymerization

Kinetic modeling is essential for understanding and optimizing polymerization processes. For indene and its copolymers, several kinetic models have been developed to describe the reaction rates and polymer properties. These models often have to account for multiple reaction pathways, including the participation of free monomers and charge-transfer complexes researchgate.net.

Two primary models are often considered for copolymerization researchgate.net:

Terminal Model: This model assumes that reactivity is determined solely by the terminal monomer unit on the growing polymer chain and considers only the propagation reactions of free monomers.

Complex Model: This model considers the reactions of charge-transfer complexes that may form between different monomer species.

A key output of these kinetic studies is the determination of monomer reactivity ratios (r). These ratios compare the rate at which a growing polymer chain adds a monomer of its own type versus another monomer. For the copolymerization of indene, the following reactivity ratios have been determined experimentally researchgate.net.

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

| Indene (In) | Acrylonitrile (B1666552) (AN) | 0.031 | 0.397 |

| Indene (In) | Methyl Methacrylate (B99206) (MMA) | 0.02 | 3.82 |

| Acrylonitrile (AN) | Methyl Methacrylate (MMA) | 0.152 | 1.20 |

This table shows the monomer reactivity ratios for the free radical copolymerization of indene with acrylonitrile and methyl methacrylate. Data sourced from a study on indene terpolymerization researchgate.net.

In sensitized radiation-induced polymerization, the kinetic rate constant for indene polymerization was found to be significantly higher (3.11 × 10⁻⁶ mol L⁻¹s⁻¹) compared to bulk polymerization without a sensitizer (4.53 × 10⁻⁷ mol L⁻¹s⁻¹), highlighting the efficiency of the sensitized cationic pathway nih.gov. A kinetic model for 1H-Indene, 3-(1-methyl-2-propenyl)- would need to account for the potential participation of both its double bonds in the polymerization process, which could serve as sites for branching or cross-linking.

Reactivity of the Allylic Moiety and Double Bonds in 1H-Indene, 3-(1-methyl-2-propenyl)-

The presence of the 3-(1-methyl-2-propenyl)- substituent introduces additional layers of reactivity beyond the polymerization of the indene ring. This moiety contains both an alkenyl double bond and allylic C-H bonds, which are known to be reactive sites wikipedia.org. The challenge lies in achieving selective functionalization of one site without affecting the others.

Regioselectivity and Chemoselectivity in Allylic Functionalization

The term "allylic" refers to the position adjacent to a carbon-carbon double bond. The C-H bonds at this position are weaker than typical alkane C-H bonds and are susceptible to reactions such as free-radical substitution wikipedia.org. For 1H-Indene, 3-(1-methyl-2-propenyl)-, the carbon atom bonded to both the indene ring and the methyl group is an allylic position.

Achieving regiocontrolled allylic functionalization in the presence of other reactive sites is a significant challenge in synthetic chemistry. Selenium-π-acid catalysis is one strategy that has been developed for the regiocontrolled transpositional functionalization of internal alkenes nih.gov. This type of catalysis involves the formation of an electrophilic seleniranium intermediate, which can guide the selective introduction of nucleophiles.

In the case of 1H-Indene, 3-(1-methyl-2-propenyl)-, there are two primary sites for electrophilic attack: the endocyclic double bond and the exocyclic double bond. Furthermore, radical reactions could target the allylic protons.

Chemoselectivity: A reaction's preference for one functional group over another. For instance, a reagent could selectively react with the exocyclic double bond over the endocyclic one, or vice-versa.

Regioselectivity: A reaction's preference for one direction of bond formation over all other possible directions. For example, in an addition reaction to the propenyl group, the electrophile could add to either of the two carbons of the double bond, leading to different carbocation intermediates and, ultimately, different products.

Theoretical studies using methods like Density Functional Theory (DFT) are crucial for predicting and understanding the origins of such selectivity in complex reactions like palladium-catalyzed allylic substitution rsc.org.

Investigation of Reactions Involving Alkenyl Double Bonds as Initiators or Terminators

The two alkenyl double bonds in 1H-Indene, 3-(1-methyl-2-propenyl)- can play distinct roles in chemical reactions, acting as either initiating sites or points of termination.

As initiators , the π-electrons of the double bonds are nucleophilic and can attack electrophilic species. This is the fundamental first step in many addition reactions, including cationic polymerization oit.edu. An electrophile (E⁺) can add to either the indene double bond or the propenyl double bond, forming a carbocation that can then propagate a reaction. The relative reactivity of the two double bonds would depend on their electron density and steric accessibility.

As terminators , the double bonds can be consumed in reactions that lead to a stable, saturated product, effectively ending a reaction sequence. A classic example is catalytic hydrogenation, where hydrogen gas (H₂) in the presence of a metal catalyst (like Palladium or Platinum) adds across the double bond to form a single bond youtube.com. This reaction could be used to selectively saturate the exocyclic double bond, the endocyclic double bond, or both, depending on the reaction conditions. In the context of polymerization, chain transfer to the monomer or termination reactions involving the propenyl group could lead to the formation of specific end-groups, such as vinylidene or butenyl structures, as has been observed in propylene (B89431) polymerization umass.edu. The participation of the propenyl group's double bond in a polymerization reaction initiated at the indene ring could also lead to branching or cross-linking, significantly altering the final polymer's properties.

Theoretical Characterization of Reaction Pathways

Given the multiple reactive sites and the potential for complex, competing reaction pathways, theoretical and computational chemistry provides an indispensable tool for studying the reactivity of 1H-Indene, 3-(1-methyl-2-propenyl)-. Methods such as Density Functional Theory (DFT) allow for the detailed characterization of reaction mechanisms, including the structures of intermediates and transition states.

For reactions like allylic substitution, which is highly relevant to the functionalization of the 3-(1-methyl-2-propenyl)- group, computational studies can elucidate the origins of regio- and enantioselectivity rsc.org. By modeling the transition states for different possible reaction pathways (e.g., nucleophilic attack at different positions of a π-allyl intermediate), researchers can calculate their relative activation energies. The pathway with the lowest activation energy is predicted to be the major one, thus explaining the observed product distribution.

These theoretical models can investigate intricate factors such as:

The nature of catalyst-substrate interactions.

The electronic and steric effects of substituents.

The role of the solvent in stabilizing intermediates and transition states.

For 1H-Indene, 3-(1-methyl-2-propenyl)-, computational studies could be used to predict:

The relative likelihood of polymerization at the endocyclic vs. exocyclic double bond.

The regioselectivity of electrophilic additions to the propenyl group.

The most favorable sites for radical attack.

The mechanism of metal-catalyzed functionalization reactions.

By providing such detailed mechanistic insights, theoretical characterization serves as a powerful complement to experimental studies, guiding the rational design of selective synthetic methods for complex molecules. rsc.orgbohrium.com

Spectroscopic and Advanced Analytical Characterization Methodologies in 1h Indene, 3 1 Methyl 2 Propenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing chemists to piece together the molecular puzzle.

Proton (¹H) NMR for Structural Assignment

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. In a molecule like 1H-Indene, 3-(1-methyl-2-propenyl)- , the ¹H NMR spectrum would be expected to show a complex set of signals corresponding to the aromatic protons on the indene (B144670) ring, the vinylic protons of the propenyl group, the methine proton, the allylic methylene (B1212753) protons of the indene ring, and the methyl group protons. Each set of signals provides crucial data for confirming the presence and connectivity of these functional parts. The coupling constants between adjacent protons are particularly informative for assigning the specific isomeric structure.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, olefinic, or aliphatic). For 1H-Indene, 3-(1-methyl-2-propenyl)- , the ¹³C NMR spectrum would display signals for the nine carbons of the indene core and the four carbons of the butenyl side chain. The chemical shifts would differentiate the sp²-hybridized carbons of the benzene (B151609) ring and the double bond from the sp³-hybridized carbons of the five-membered ring and the methyl and methine groups.

Table 1: Predicted ¹H and ¹³C NMR Data for Indene Derivatives Note: Specific experimental data for 1H-Indene, 3-(1-methyl-2-propenyl)- is not readily available in the searched literature. The data presented here are based on general principles and data for related indene structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 120 - 145 |

| Vinylic CH=CH₂ | 5.0 - 6.0 | 115 - 140 |

| Indene C=CH | 6.0 - 6.5 | 125 - 135 |

| Indene CH₂ | ~3.3 | ~35 - 40 |

| Side-chain CH | Variable | Variable |

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogs

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgnih.gov Its chemical shifts are spread over a very wide range, making the technique extremely sensitive to subtle changes in the local electronic environment. wikipedia.orghuji.ac.il

For a hypothetical fluorinated analog of 1H-Indene, 3-(1-methyl-2-propenyl)- , ¹⁹F NMR would be a powerful tool. Introducing a fluorine atom or a trifluoromethyl group onto the indene ring or the side chain would produce a distinct signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal could provide insights into the electronic effects of the substituent and its spatial relationship with other parts of the molecule. nih.gov Furthermore, through-bond and through-space coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can be observed, providing valuable distance and connectivity information for detailed structural and conformational analysis. huji.ac.ilresearchgate.net

Advanced NMR Techniques for Mechanistic and Conformational Studies

While 1D NMR provides fundamental data, 2D NMR techniques are often necessary to unravel the complex structures of molecules like 1H-Indene, 3-(1-methyl-2-propenyl)- . ipb.ptresearchgate.net These advanced methods correlate signals from different nuclei, providing unambiguous evidence of atomic connectivity. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities within the propenyl side chain and the indene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the (1-methyl-2-propenyl) side chain to the correct position (C-3) on the indene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is invaluable for determining the three-dimensional structure and preferred conformation of the molecule, such as the spatial orientation of the side chain relative to the bicyclic indene core. auremn.org.br

Together, these advanced techniques provide a comprehensive and detailed structural characterization that is unattainable with 1D NMR alone. mdpi.com

Mass Spectrometry (MS) for Compound Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like substituted indenes. nih.govnih.govresearchgate.net In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase. ojp.gov As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

For 1H-Indene, 3-(1-methyl-2-propenyl)- , which has a molecular formula of C₁₃H₁₄ and a molecular weight of approximately 170.25 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern provides a structural fingerprint. Key expected fragments would arise from characteristic bond cleavages:

Loss of a methyl group (-CH₃): A prominent peak at m/z 155 (M-15) would be expected due to the cleavage of the methyl group, forming a stable secondary benzylic/allylic carbocation.

Cleavage of the side chain: Other fragment ions could correspond to the indene cation or fragments of the butenyl side chain.

The combination of the retention time from the GC and the unique mass spectrum allows for the confident identification and characterization of the compound.

Table 2: Expected Key Mass Spectrometry Fragments for 1H-Indene, 3-(1-methyl-2-propenyl)-

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 170 | [C₁₃H₁₄]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CH₃]⁺ | Loss of a methyl group, indicating the presence of a methyl substituent. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds like 1H-Indene, 3-(1-methyl-2-propenyl)-. Unlike nominal-mass spectrometry, HRMS provides the exact mass of an ion with high precision, typically to within 5 parts per million (ppm). youtube.com This accuracy allows for the determination of the elemental composition of the molecule, a critical step in confirming its identity. researchgate.netspectroscopyonline.com

For a compound with a given molecular formula, a theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements. researchgate.net HRMS analysis of a purified sample of 1H-Indene, 3-(1-methyl-2-propenyl)- would yield an experimental mass. The difference between the theoretical and experimental mass, known as the mass error, is used to confirm the molecular formula. youtube.com For compounds with molecular masses below 1000 amu, a mass accuracy of within 0.003 m/z units is generally sufficient to support a molecular formula assignment. uci.edu

The process involves ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ion in a mass analyzer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer. researchgate.netspectroscopyonline.com For the related isomer, 1H-Indene, 3-(2-methyl-1-propenyl)-, the calculated exact mass of the neutral molecule is 170.109550447 Da. nih.gov An HRMS experiment would aim to measure the mass of a corresponding ion, such as the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, and compare it to the calculated value.

Table 1: Example of HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Proposed Molecular Formula | C₁₃H₁₄ |

| Theoretical Exact Mass ([M]⁺) | 170.10955 u |

| Observed Mass ([M]⁺) | 170.10941 u |

| Mass Error | -0.82 ppm |

| Confirmation Status | Confirmed |

Note: This table presents hypothetical data to illustrate the principle of accurate mass determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. pressbooks.pub It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint. upi.edu

Fourier Transform Infrared (FT-IR) Spectroscopy in Polymer and Compound Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a modern, rapid, and information-rich version of IR spectroscopy. pressbooks.pubupi.edu It is highly effective for the analysis of organic compounds and polymers. intertek.comresearchgate.net For 1H-Indene, 3-(1-methyl-2-propenyl)-, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the aromatic indene ring, the aliphatic methyl group, and the propenyl C=C double bond.

In the context of polymer analysis, FT-IR is crucial for monitoring the polymerization of indene monomers. researchgate.net The disappearance or reduction in intensity of the vinyl C=C stretching band and the C-H bending bands of the propenyl group, coupled with the persistence of the aromatic ring signals, would indicate the successful conversion of the monomer into a polymer (polyindene). mdpi.com Comparing the spectrum of the monomer to that of the resulting polymer allows for a qualitative assessment of the polymerization reaction. intertek.com

Table 2: Characteristic FT-IR Absorption Bands for 1H-Indene, 3-(1-methyl-2-propenyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Indene Ring) & Alkene (Propenyl) |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl & Methylene) |

| 1650-1600 | C=C Stretch | Alkene (Propenyl Group) |

| 1600-1450 | C=C Stretch | Aromatic (Indene Ring) |

| 990-910 | C-H Bend | Alkene (Propenyl Group) |

| 850-675 | C-H Bend | Aromatic (Substituted Benzene Ring) |

Note: The values in this table are typical ranges for the specified functional groups.

Vapor Phase IR Spectroscopy

Vapor phase IR spectroscopy analyzes samples in the gaseous state. This technique provides spectra that are free from intermolecular interactions and solvent effects that are present in condensed phases (liquid or solid). oup.com It is particularly useful for studying the fundamental vibrational modes of a molecule. aip.org For the parent compound, 1H-indene, vapor phase far-infrared spectra have been used to establish its planar skeletal configuration. aip.org While specific data for 1H-Indene, 3-(1-methyl-2-propenyl)- is not detailed, spectra for the related isomer 1H-Indene, 3-(2-methyl-1-propenyl)- are available in spectral databases, indicating the utility of this method for characterizing such derivatives. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization

Electronic Absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. colab.ws This technique is particularly sensitive to conjugated systems, such as the π-electron system in the indene ring of 1H-Indene, 3-(1-methyl-2-propenyl)-. The indene moiety is a chromophore that gives rise to characteristic absorption bands. For the indene cation, electronic transitions have been observed in the visible and ultraviolet regions. nih.gov

UV-Vis spectroscopy is a powerful tool for monitoring reaction kinetics, including polymerization. thermofisher.comresearchgate.net During the polymerization of 1H-Indene, 3-(1-methyl-2-propenyl)-, the electronic environment of the chromophore changes. The conjugation in the monomer's vinyl group is consumed as it becomes part of the saturated polymer backbone. This change in the electronic structure typically leads to a change in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λ_max) or a change in the molar absorptivity. By monitoring these spectral changes over time, the rate of monomer consumption and polymer formation can be determined. researchgate.net

Table 3: Illustrative UV-Vis Data for Polymerization Monitoring

| Species | Expected λ_max Range (nm) | Electronic Transition |

| 1H-Indene, 3-(1-methyl-2-propenyl)- (Monomer) | 250-300 | π → π* (Conjugated System) |

| Poly(1H-Indene, 3-(1-methyl-2-propenyl)-) (Polymer) | Shifted λ_max or different profile | π → π* (Modified System) |

Note: This table illustrates the expected change in UV-Vis absorption upon polymerization.

Electroanalytical Techniques (e.g., Cyclic Voltammetry) in Polymerization Studies

In the context of polymerization, CV can be used to:

Determine Oxidation/Reduction Potentials: The voltammogram reveals the potentials at which the monomer can be oxidized or reduced. This is critical for initiating electropolymerization, where applying a potential can trigger the formation of radical cations or anions that initiate the polymer chain growth.

Investigate Reaction Mechanisms: The shape of the CV curve and how it changes with repeated cycles can offer insights into the polymerization mechanism. For example, the appearance of new peaks on subsequent scans can indicate the formation of an electroactive polymer film on the electrode surface. nih.gov

Characterize Polymer Films: Once a polymer film is deposited on the electrode, CV can be used to study its electrochemical properties, such as its stability and conductivity. mst.edu

For indole (B1671886) derivatives, CV has been used to study their electrochemical properties, showing well-defined oxidation peaks. nih.gov A similar approach could be applied to 1H-Indene, 3-(1-methyl-2-propenyl)- to explore its potential for electropolymerization and to characterize the resulting polyindene films.

Table 4: Key Parameters from a Cyclic Voltammetry Experiment

| Parameter | Description |

| E_pa | Anodic Peak Potential (Oxidation) |

| E_pc | Cathodic Peak Potential (Reduction) |

| i_pa | Anodic Peak Current |

| i_pc | Cathodic Peak Current |

| ΔE_p | Difference between E_pa and E_pc (indicates reversibility) |

Note: This table lists the fundamental parameters obtained from a cyclic voltammogram.

Advanced Applications and Functionalization Strategies of the 1h Indene, 3 1 Methyl 2 Propenyl Scaffold

Development of Novel Functionalized Indene (B144670) Derivatives

The inherent reactivity of the indene core and its propenyl substituent in 1H-Indene, 3-(1-methyl-2-propenyl)- allows for a multitude of chemical transformations, leading to a diverse array of novel functionalized indene derivatives with tailored properties.

Synthesis of Polysubstituted Indenes with Tailored Properties

The synthesis of polysubstituted indenes is a cornerstone of modern organic chemistry, enabling the creation of molecules with specific electronic, optical, and biological properties. While direct functionalization of 1H-Indene, 3-(1-methyl-2-propenyl)- can be achieved through reactions typical of alkenes and aromatic compounds, such as electrophilic additions to the propenyl double bond and reactions at the aromatic ring, a broader range of derivatives can be accessed through various catalytic cross-coupling and cyclization strategies. researchgate.net

Several powerful synthetic methodologies have been developed for the construction of polysubstituted indene frameworks. These methods, while not exclusively applied to 1H-Indene, 3-(1-methyl-2-propenyl)-, offer a clear pathway for its elaboration. For instance, the functionalization of the indene core can be achieved through the bromination of indene followed by treatment with various silver salts to introduce acetate (B1210297), perchlorate, sulfate, and nitrate (B79036) groups. researchgate.net This approach opens the door to a wide variety of di- and tri-substituted indane derivatives, which can be further modified.

Modern catalytic methods provide efficient and regioselective routes to functionalized indenes. An efficient protocol for synthesizing new functionalized indenes involves the coupling reaction of allyl acetate derivatives with Grignard reagents in the presence of a catalytic amount of LiCuBr2 at low temperatures. researchgate.net This method allows for the introduction of various alkyl groups onto the indene ring system.

The following table summarizes some of the key approaches to synthesizing functionalized indene derivatives that could be adapted for the modification of the 1H-Indene, 3-(1-methyl-2-propenyl)- scaffold.

| Reaction Type | Catalyst/Reagents | Description | Potential Application to 1H-Indene, 3-(1-methyl-2-propenyl)- |

| Bromination and Substitution | Br₂, Silver Salts (AgOAc, AgClO₄, etc.) | Bromination of the indene core followed by nucleophilic substitution with various anions. researchgate.net | Introduction of functional groups onto the aromatic part of the indene scaffold. |

| Grignard Coupling | LiCuBr₂ | Coupling of allyl acetates with Grignard reagents to introduce alkyl substituents. researchgate.net | Modification of the indene ring by adding diverse alkyl chains. |

| Addition-Elimination | Alkyl/Aryl Amines | Synthesis of 2-chloro-3-amino indenone derivatives from 2,3-dichloro indenones. nih.gov | Creation of amino-functionalized indene derivatives with potential biological activity. |

These synthetic strategies highlight the vast potential for creating a library of novel polysubstituted indenes starting from or incorporating the 3-(1-methyl-2-propenyl)-1H-indene motif, enabling the fine-tuning of their properties for specific applications.

Construction of Heteropolycyclic Structures Incorporating the Indene Core

The fusion of the indene core with various heterocyclic rings leads to the formation of heteropolycyclic structures, a class of compounds with significant potential in materials science and medicinal chemistry. The synthesis of such complex architectures can be achieved through intramolecular cyclization reactions or multi-component reactions involving functionalized indene precursors.

One notable strategy involves the reaction of 2-N-phenylsulfonylaminobenzaldehyde with stabilized alkylidene phosphoranes. This sequence, involving a Wittig condensation, reduction, and subsequent cyclization with polyphosphoric acid (PPA), provides a route to quinoline (B57606) derivatives fused with other ring systems. clockss.org While this example starts with a benzaldehyde, similar strategies could be envisioned using appropriately functionalized derivatives of 1H-Indene, 3-(1-methyl-2-propenyl)-.

Furthermore, the development of three-component benzannulation reactions offers a versatile method for constructing meta-hetarylanilines. beilstein-journals.org This approach, which relies on the reaction of 1,3-diketones bearing heterocyclic substituents with acetone (B3395972) and various amines, demonstrates the power of multi-component reactions in building complex aromatic systems. Adapting this methodology to indene-based starting materials could pave the way for novel heteropolycyclic compounds.

The synthesis of new heterocycles, such as thiazoline (B8809763) and thiophene (B33073) derivatives linked to an indole (B1671886) moiety, has been achieved through the reaction of acrylamide (B121943) derivatives with phenacyl bromides. researchgate.net This highlights the potential of using reactive functional groups on the indene scaffold to build appended or fused heterocyclic rings. The propenyl group on 1H-Indene, 3-(1-methyl-2-propenyl)- could serve as a handle for such transformations.

Role in Polymer Science and Engineering

Indene and its derivatives are valuable monomers in polymer science, contributing unique properties to the resulting polymers. The specific structure of 1H-Indene, 3-(1-methyl-2-propenyl)- offers intriguing possibilities for creating polymers with tailored characteristics.

Indene and its Derivatives as Monomers in Homopolymerization and Copolymerization

Indene can undergo polymerization through its double bond, and under certain conditions, 1H-Indene, 3-(1-methyl-2-propenyl)- can also participate in polymerization reactions. researchgate.net Indene is known to be polymerized via cationic, anionic, and free-radical mechanisms, with the choice of initiator and reaction conditions influencing the polymer's molecular weight and structure.

Copolymerization of indene with other monomers, such as styrene (B11656) (ethenylbenzene), is a common strategy to produce materials with a desirable balance of properties. The resulting indene-styrene copolymers exhibit high thermal stability, good mechanical strength, and chemical resistance. clockss.org The incorporation of the 3-(1-methyl-2-propenyl)- substituent on the indene ring would be expected to influence the reactivity of the monomer and the properties of the resulting copolymer.

The free radical terpolymerization of indene with monomers like methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN) has also been investigated. mdpi.com The reactivity ratios of the monomers in these systems determine the composition of the final terpolymer. The presence of the 1-methyl-2-propenyl group in the indene monomer could introduce additional reaction pathways, such as cross-linking, due to the presence of the second double bond.

Engineering Polymer Properties through Indene Incorporation